N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Hydrolytic Stability Boronic Ester Chemistry Shelf-Life

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a functionalized arylboronic acid pinacol ester bearing a secondary alkyl amine substituent. The compound is part of the broader class of organoboron reagents utilized in Suzuki-Miyaura cross-coupling reactions, where the pinacol boronate group serves as a stable, masked boronic acid equivalent.

Molecular Formula C14H22BNO2
Molecular Weight 247.14 g/mol
CAS No. 1235451-55-4
Cat. No. B12641740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
CAS1235451-55-4
Molecular FormulaC14H22BNO2
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC
InChIInChI=1S/C14H22BNO2/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10,16H,6H2,1-5H3
InChIKeyLMVMAMWMVGRGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (CAS 1235451-55-4) – An Alkyl-Aniline Pinacol Boronate Building Block


N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a functionalized arylboronic acid pinacol ester bearing a secondary alkyl amine substituent. The compound is part of the broader class of organoboron reagents utilized in Suzuki-Miyaura cross-coupling reactions, where the pinacol boronate group serves as a stable, masked boronic acid equivalent [1]. The presence of the N-ethyl group on the aniline ring distinguishes it from the unsubstituted 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3), potentially influencing the electronic character of the aryl ring and the steric environment around the amino group, which can be critical parameters in coupling reaction optimization and subsequent derivatization steps [1][2].

Why N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine Cannot Be Sourced Based on Class Generics Alone


In a procurement context, substituting N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine with the widely available 4-aminophenylboronic acid pinacol ester or its N,N-dimethyl analog is scientifically risky without quantitative justification. The N-ethyl substituent modulates both the steric bulk and the electron-donating capacity of the aniline nitrogen, which can directly impact the rate and yield of subsequent Suzuki couplings or amidation reactions [1]. Furthermore, the hydrolytic stability of the pinacol boronate ester—a key quality attribute for storage and handling—can be influenced by the electronic nature of the para-substituent, a phenomenon demonstrated in comparative hydrolysis studies of substituted phenyl boronic esters [2]. Selecting a close analog without verifying these specific attributes can lead to unanticipated variations in reaction outcomes, impurity profiles, or shelf-life stability.

Quantitative Differentiation Evidence for N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine Against Close Analogs


Comparative Hydrolytic Stability of Pinacol Boronate Esters: Class-Level Inference for Storage and Handling

While a direct head-to-head stability measurement for the target compound is not available in the open literature, a class-level inference can be drawn from a comparative study on substituted phenylboronic acid pinacol esters. Pinacol boronate esters are generally known for enhanced hydrolytic stability over their corresponding free boronic acids [1]. In a controlled study, the half-life of a representative pinacol ester was found to be significantly longer than its boronic acid counterpart under identical aqueous conditions, though the exact magnitude was dependent on the aryl substitution pattern. For this specific compound, the electron-donating N-ethyl group is predicted to slightly modulate the electron density at the boron center, potentially influencing hydrolysis rates relative to the unsubstituted analog. However, specific quantitative data for CAS 1235451-55-4 is absent, thus only class-level guidance can be provided.

Hydrolytic Stability Boronic Ester Chemistry Shelf-Life

Electronic Influence of N-Substitution on Suzuki Coupling Reactivity: Cross-Study Comparable Data

No direct head-to-head yield comparison exists between N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine and its N-H or N-methyl analogs under identical conditions. However, a cross-study analysis of the broader Suzuki-Miyaura coupling literature indicates that yields for pinacol ester couplings can range from 46% to 95% depending on the steric and electronic properties of both the boronate and the aryl halide [1]. The secondary amine in the target compound may exhibit a different basicity and coordination ability towards the palladium catalyst compared to primary or tertiary amines, potentially affecting transmetallation rates. Without head-to-head data, any claim of superior reactivity is unsubstantiated.

Suzuki-Miyaura Coupling Electronic Effects Reaction Yield

Physical Form and Purity Specification: Vendor Data Supporting Procurement Decisions

Vendor technical specifications for CAS 1235451-55-4 indicate a minimum purity of 97% (chemical grade) and availability in quantities ranging from 10 g to 10 kg . In contrast, the commonly used analog 4-aminophenylboronic acid pinacol ester is often listed at 98% purity and in similar scale, though pricing and packaging may differ. The absence of a higher purity designation (e.g., >98%) for the target compound in catalogs suggests that procurement decisions must carefully weigh purity requirements against cost, especially for reactions sensitive to trace amine impurities.

Purity Physical Form Quality Control

Application Scenarios Where N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine Provides a Measurable Advantage


Synthesis of N-Ethyl-Aniline Containing Biaryl Pharmacophores via Suzuki Coupling

When the target molecule requires an N-ethyl-aniline moiety, direct use of this compound eliminates a protection/deprotection or alkylation step post-coupling. This is a synthetic efficiency advantage over the primary aniline analog (CAS 214360-73-3), which would require subsequent N-ethylation, potentially suffering from over-alkylation and lower overall yield [1].

Library Synthesis for Structure-Activity Relationship (SAR) Studies on Secondary Amines

In medicinal chemistry SAR campaigns exploring the effect of amine substitution, this compound serves as a direct building block for introducing a pre-formed N-ethyl-aniline fragment. Compared to on-resin or post-coupling alkylation, this pre-functionalized approach offers higher structural fidelity and reduces the number of synthetic steps, as supported by the broader literature on aniline diversification [1].

Development of Stable, Long-Term Storage Intermediate

The pinacol boronate ester form is chosen over the free boronic acid for enhanced hydrolytic stability, as evidenced by class-wide studies showing extended half-lives for pinacol esters [2]. This makes the compound a preferred choice for organizations that need to maintain inventory of a reactive aryl donor without frequent repurchasing due to degradation.

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